molecular formula C8H8N2S3 B292574 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide

5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide

Cat. No. B292574
M. Wt: 228.4 g/mol
InChI Key: RUZRIJPXQURTHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide is a chemical compound that has been studied for its potential applications in scientific research. This compound is a thieno[2,3-d]pyrimidine derivative, and it has been shown to have a number of interesting properties that make it useful for a variety of different applications.

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or viral infections.
Biochemical and Physiological Effects:
Studies have shown that 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide has a number of biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells in vitro, and it has also been shown to have antiviral activity against a number of different viruses.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes or proteins, which makes it useful for studying specific biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. Additionally, this compound may have off-target effects that could complicate data interpretation.

Future Directions

There are a number of different future directions for research involving 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide. One area of interest is in the development of new drugs and therapies for the treatment of cancer and viral infections. Another area of interest is in the study of the mechanism of action of this compound, which could lead to a better understanding of how it works and how it could be optimized for specific applications. Additionally, future research could explore the potential use of this compound in other scientific research fields, such as biochemistry and molecular biology.

Synthesis Methods

The synthesis of 5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide can be achieved through a number of different methods. One common method involves the reaction of 5,6-dimethyl-2-thiouracil with thionyl chloride and sulfur to produce the desired compound. Another method involves the reaction of 5,6-dimethyl-2-thiouracil with sulfur and sodium hydride in DMF to produce the hydrosulfide.

Scientific Research Applications

5,6-Dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4-yl hydrosulfide has been studied for its potential applications in a number of different scientific research fields. One area of interest is in the development of new drugs and therapies for the treatment of various diseases. This compound has been shown to have potential as an anti-cancer agent, and it has also been studied for its potential use in the treatment of viral infections.

properties

Molecular Formula

C8H8N2S3

Molecular Weight

228.4 g/mol

IUPAC Name

5,6-dimethyl-1H-thieno[2,3-d]pyrimidine-2,4-dithione

InChI

InChI=1S/C8H8N2S3/c1-3-4(2)13-7-5(3)6(11)9-8(12)10-7/h1-2H3,(H2,9,10,11,12)

InChI Key

RUZRIJPXQURTHC-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1C(=S)NC(=S)N2)C

Canonical SMILES

CC1=C(SC2=C1C(=S)NC(=S)N2)C

Origin of Product

United States

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